molecular formula C18H17N3O B2667324 4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one CAS No. 843624-76-0

4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one

Katalognummer: B2667324
CAS-Nummer: 843624-76-0
Molekulargewicht: 291.354
InChI-Schlüssel: RBVKTEORPLKJBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C18H17N3O and its molecular weight is 291.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory, anticancer, and neuroprotective effects, and presents relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3OC_{18}H_{17}N_3O with a molecular weight of approximately 291.36 g/mol. The compound features a benzimidazole moiety, which is known for its diverse biological activities.

Anti-inflammatory Activity

Research indicates that benzimidazole derivatives exhibit significant anti-inflammatory effects. A study highlighted the interaction of benzimidazole compounds with various receptors, such as transient receptor potential vanilloid-1 (TRPV1) and cannabinoid receptors, contributing to their anti-inflammatory properties . The incorporation of specific substituents can enhance selectivity for cyclooxygenase (COX) enzymes, with some derivatives showing up to 470-fold selectivity for COX-2 over COX-1, comparable to established drugs like celecoxib .

CompoundCOX-2 SelectivityIC50 (µM)
Benzimidazole Derivative A470-fold0.007
Celecoxib375-fold-
Rofecoxib200-fold-

Anticancer Activity

Several studies have explored the anticancer potential of benzimidazole derivatives. For instance, compounds containing the benzimidazole structure have shown promising results in inhibiting various cancer cell lines. A notable study reported that specific derivatives exhibited IC50 values in the nanomolar range against different cancer types, indicating potent antiproliferative activity .

Case Study:
In a recent evaluation of substituted benzimidazoles, a compound demonstrated an IC50 value of 25.3 nM against KG1 cell lines and 77.4 nM against SNU16 cell lines, suggesting strong anticancer efficacy .

Neuroprotective Effects

The neuroprotective properties of benzimidazole derivatives have also been investigated. Some studies suggest that these compounds can modulate pathways involved in neurodegenerative diseases by inhibiting kinases associated with apoptosis and inflammation . The design of specific derivatives targeting these pathways may lead to novel treatments for conditions like amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS).

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. SAR studies indicate that modifications at specific positions on the benzimidazole ring can significantly alter potency and selectivity against various biological targets .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have highlighted the antiviral properties of benzimidazole derivatives, including 4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one. Research indicates that compounds with similar structures exhibit significant inhibitory effects against Hepatitis C Virus (HCV), particularly targeting the non-structural protein NS5A. For instance, related compounds have shown EC50_{50} values in the nanomolar range against HCV, suggesting a promising avenue for further development in antiviral therapies .

Anti-inflammatory Effects

Benzimidazole derivatives are noted for their anti-inflammatory properties. In various models, compounds similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and nitric oxide production. These findings suggest that this compound could be developed into a therapeutic agent for inflammatory diseases .

Analgesic Properties

The analgesic potential of this compound has been explored in animal models, where it exhibited notable pain relief comparable to established analgesics like diclofenac. Studies reported a decrease in pain response in models of acetic acid-induced writhing, indicating its efficacy as an analgesic agent .

Case Studies

Several case studies have been documented regarding the efficacy of benzimidazole derivatives:

StudyFindings
Gaba and Mohan (2015)Reported significant analgesic and anti-inflammatory effects at doses of 100 mg/kg.
Kumar et al. (2015)Found that certain derivatives displayed superior analgesic activity compared to standard treatments.
Chang et al. (2012)Developed derivatives that effectively inhibited Helicobacter pylori, showcasing potential gastrointestinal applications.

Eigenschaften

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-12-6-8-14(9-7-12)21-11-13(10-17(21)22)18-19-15-4-2-3-5-16(15)20-18/h2-9,13H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVKTEORPLKJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.